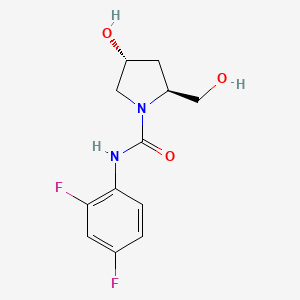

(2S,4R)-N-(2,4-Difluorophenyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Description

Properties

Molecular Formula |

C12H14F2N2O3 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

(2S,4R)-N-(2,4-difluorophenyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide |

InChI |

InChI=1S/C12H14F2N2O3/c13-7-1-2-11(10(14)3-7)15-12(19)16-5-9(18)4-8(16)6-17/h1-3,8-9,17-18H,4-6H2,(H,15,19)/t8-,9+/m0/s1 |

InChI Key |

AXLYPAQOJVLOSL-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@H](CN([C@@H]1CO)C(=O)NC2=C(C=C(C=C2)F)F)O |

Canonical SMILES |

C1C(CN(C1CO)C(=O)NC2=C(C=C(C=C2)F)F)O |

Origin of Product |

United States |

Biological Activity

The compound (2S,4R)-N-(2,4-Difluorophenyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C12H14F2N2O3

- Molecular Weight : 270.25 g/mol

The presence of the difluorophenyl group and hydroxymethyl substituent contributes to its unique biological properties.

Research indicates that this compound exhibits activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in disease models.

- Receptor Modulation : It interacts with certain receptors in the body, potentially influencing signaling pathways related to inflammation and pain management.

Anticancer Activity

Studies have demonstrated that (2S,4R)-N-(2,4-Difluorophenyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide exhibits significant anticancer properties. In vitro assays against various cancer cell lines revealed:

- IC50 Values :

- HCT-116 (Colon Carcinoma) : 6.2 μM

- T47D (Breast Cancer) : 27.3 μM

These values indicate potent cytotoxic effects against selected cancer types, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies show effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM. This suggests that the compound may serve as a lead for developing new antibiotics .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of the compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy.

Study 2: Antimicrobial Screening

In another research project, various derivatives of the compound were synthesized and screened for antimicrobial activity. The results demonstrated that modifications to the difluorophenyl group enhanced activity against resistant bacterial strains, indicating a promising avenue for drug development .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrrolidine Modifications

Compound A : (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (CAS: 1448297-52-6)

- Structural Differences : Replaces the difluorophenyl group with a 4-(4-methylthiazol-5-yl)benzyl moiety.

- The amino acid side chain (2-amino-3,3-dimethylbutanoyl) increases solubility but may reduce metabolic stability compared to the hydroxymethyl group in the target compound .

Compound B : (2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS: 2703749-09-9)

- Structural Differences : Features a furan-2-ylphenyl substituent and a hydrochloride salt.

- The hydrochloride salt improves aqueous solubility but may require formulation adjustments for bioavailability .

Substituent Variations on the Aromatic Ring

Compound C : (2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide (CAS: 956240-11-2)

- Structural Differences : Replaces the difluorophenyl group with a 4-chlorophenylsulfonyl moiety and a 2-methoxybenzyl group.

- Reduced steric hindrance compared to the hydroxymethyl group may affect target selectivity .

Stereochemical and Protective Group Modifications

Compound D : 2S,4R-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide (CAS: 933787-22-5)

- Structural Differences : Incorporates a silyl-protected hydroxy group and a diphenylethylamine side chain.

- Functional Impact :

Pharmacological and Physicochemical Properties

- Target Selectivity : The difluorophenyl group in the target compound may confer selectivity for fluorophilic binding pockets, whereas thiazole (Compound A) or chlorophenylsulfonyl (Compound C) groups target different electrostatic environments.

- Metabolic Stability : Hydroxymethyl and hydroxy groups in the target compound increase susceptibility to phase II metabolism (e.g., glucuronidation), while silyl-protected (Compound D) or hydrophobic groups (Compound C) delay degradation .

Preparation Methods

Synthesis of the Chiral Pyrrolidine Core

The (2S,4R)-pyrrolidine scaffold with 4-hydroxy and 2-(hydroxymethyl) substituents is typically prepared via stereoselective reduction and functionalization steps starting from protected pyrrolidine derivatives or chiral precursors.

Hydrogenation of Protected Pyrrolidine Intermediates:

One method involves catalytic hydrogenation of a protected pyrrolidine precursor under mild conditions (e.g., palladium on activated charcoal in ethanol at 1 MPa hydrogen pressure for 3 hours) to yield the desired stereochemistry with high yield (~96.5%) and purity. This step ensures the formation of the (2S,4R) stereochemistry on the pyrrolidine ring.Use of Boc or Fmoc Protecting Groups:

The synthesis often employs N-protection strategies such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the pyrrolidine nitrogen during functionalization steps. For example, (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives are prepared and then deprotected in subsequent steps.

Functionalization of the Pyrrolidine Ring

Introduction of Hydroxymethyl and Hydroxy Groups:

The installation of the 4-hydroxy and 2-(hydroxymethyl) substituents is achieved through selective oxidation and reduction reactions on the pyrrolidine ring. These transformations require careful control of stereochemistry to maintain the (2S,4R) configuration.Use of Palladium-Catalyzed Coupling Reactions:

Palladium-catalyzed coupling reactions (e.g., using Pd2dba3 and racemic-BINAP ligands) facilitate the formation of carbon-nitrogen bonds and allow for the incorporation of substituents on the pyrrolidine ring under mild conditions in acetonitrile at room temperature. This approach is useful for preparing intermediates with the correct substitution pattern.

Formation of the Amide Bond with 2,4-Difluorophenyl Amine

Amide Coupling Using Carbonyldiimidazole (CDI):

The amide bond between the pyrrolidine carboxyl group and the 2,4-difluorophenyl amine is commonly formed via activation of the carboxyl group using carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature. The reaction proceeds efficiently with diisopropylethylamine as a base to yield the carboxamide.Reaction Conditions:

Typical conditions include stirring the mixture at 25-30 °C for 20 hours followed by aqueous workup and organic extraction. The product is isolated by solvent evaporation and purification, yielding high purity amide compounds.

Purification and Characterization

Crystallization and Salt Formation:

The final product or intermediates are often purified by crystallization, sometimes as salt forms (e.g., tartrate salts) to enhance stability and purity.Analytical Techniques:

Purity is confirmed by High-Performance Liquid Chromatography (HPLC), with typical purities exceeding 98%. Powder X-ray diffraction (PXRD) patterns are used to confirm crystalline forms and polymorphs.

Summary Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Catalytic hydrogenation | Pd/C, ethanol, 1 MPa H2, 3 h | 96.5 | Stereoselective formation of pyrrolidine |

| 2 | Protection/deprotection | Boc or Fmoc groups, standard conditions | - | Nitrogen protection for functionalization |

| 3 | Palladium-catalyzed coupling | Pd2dba3, rac-BINAP, acetonitrile, rt, 3 h | 40 | Formation of amino-substituted intermediates |

| 4 | Amide bond formation | CDI, diisopropylethylamine, THF, 25-30 °C, 20 h | ~80-90 | Coupling with 2,4-difluorophenyl amine |

| 5 | Purification | Crystallization, salt formation, HPLC, PXRD | - | Ensures high purity and stable crystalline form |

Research Discoveries and Improvements

Recent patents have reported improved processes for related pyrrolidine carboxamide compounds involving optimized solvent systems (e.g., isopropanol/dichloromethane mixtures), temperature controls, and extended reaction times to enhance yield and purity.

The use of dibenzoyl-L-tartaric acid salts and other acid salts has been shown to improve crystallinity and facilitate isolation of pure compounds.

Advanced catalyst systems and ligand designs in palladium-catalyzed steps have increased selectivity and reduced reaction times.

Q & A

Basic: What synthetic strategies are commonly employed to achieve the stereochemical configuration of (2S,4R)-N-(2,4-difluorophenyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide?

Stereochemical control is critical for this compound. A common approach involves starting with chiral precursors, such as (R)-2-propylpyrrolidine-2-carboxylic acid derivatives, to ensure the correct configuration. For example, asymmetric hydrogenation or enzymatic resolution can be used to establish the (2S,4R) stereochemistry early in the synthesis. Subsequent steps may include coupling with 2,4-difluorophenyl isocyanate or activated carbamate intermediates under basic conditions (e.g., using triethylamine in THF). Monitoring stereochemical fidelity at each step via chiral HPLC or polarimetry is recommended .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound with high enantiomeric excess?

Quantum chemical calculations (e.g., density functional theory) can predict transition states and identify stereochemical bottlenecks. For instance, ICReDD’s reaction path search methods use computational screening to prioritize reaction conditions that minimize racemization. This approach reduces experimental trial-and-error by modeling substituent effects (e.g., fluorophenyl groups) on reaction kinetics and thermodynamics. Coupling this with machine learning to analyze historical reaction data (e.g., solvent polarity, temperature) further refines enantioselectivity .

Basic: What analytical techniques are essential for verifying the purity and stereochemical integrity of intermediates during synthesis?

Key techniques include:

- HPLC with chiral columns to resolve enantiomers and confirm stereochemical purity.

- NMR spectroscopy (e.g., NMR) to verify fluorophenyl substitution patterns and detect diastereomeric impurities.

- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight and fragmentation patterns.

- Polarimetry for rapid enantiomeric excess assessment.

For intermediates like hydroxylated pyrrolidines, derivatization with chiral auxiliaries (e.g., Mosher’s acid) can enhance resolution .

Advanced: How do substituent effects (e.g., 2,4-difluorophenyl vs. 3-fluorophenyl) influence biological target binding, and what experimental assays validate these interactions?

Fluorine substituents modulate lipophilicity, hydrogen bonding, and steric interactions. Comparative SAR studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinity changes. For example, replacing 2,4-difluorophenyl with 3-fluorophenyl in analogs may disrupt π-stacking with hydrophobic pockets in target enzymes. Radioligand displacement assays or crystallography (e.g., PDB data for related carboxamides) further elucidate structural determinants of activity .

Basic: What are the critical steps for handling hygroscopic or oxidatively labile intermediates during synthesis?

- Use anhydrous solvents (e.g., freshly distilled THF) under inert gas (N/Ar).

- Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or acetyl moieties to prevent degradation.

- Store intermediates at low temperatures (-20°C) with desiccants.

- Monitor oxidation via NMR (e.g., aldehyde formation from hydroxymethyl groups) .

Advanced: How can contradictory data on reaction yields or stereochemical outcomes be resolved?

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst lot variability). Systematic DoE (Design of Experiments) approaches can isolate critical factors:

- Screen solvents (DMF vs. dichloromethane) for coupling efficiency.

- Test alternative bases (e.g., DBU vs. KCO) for carbamate formation.

- Compare chiral catalysts (e.g., Jacobsen’s vs. Sharpless catalysts) for asymmetric steps.

Cross-validation with computational models (e.g., transition state energy comparisons) can rationalize discrepancies .

Basic: What strategies mitigate epimerization during carboxamide bond formation?

- Use low-temperature conditions (-10°C to 0°C) for coupling reactions.

- Avoid prolonged exposure to strong bases; prefer mild reagents like HATU/DIPEA.

- Incorporate sterically hindered coupling agents (e.g., EDC/HOAt) to reduce racemization.

- Post-reaction quenching with acidic buffers stabilizes the desired configuration .

Advanced: How can process intensification techniques improve scalability for multi-step syntheses?

- Flow chemistry : Continuous processing minimizes intermediate isolation, reducing degradation risks.

- Membrane separation : Purify intermediates via nanofiltration to remove byproducts without chromatography.

- In-line analytics : Real-time FTIR or Raman monitoring adjusts reaction parameters dynamically.

- Catalyst immobilization : Reusable chiral catalysts (e.g., polymer-supported proline derivatives) enhance cost efficiency .

Basic: What structural analogs of this compound have been explored in medicinal chemistry, and what modifications enhance metabolic stability?

Analog studies include:

- 4-Hydroxy substitution : Replacing hydroxyl with methoxy reduces Phase II glucuronidation.

- Hydroxymethyl to methyl : Lowers polarity, improving blood-brain barrier penetration.

- Fluorophenyl to chlorophenyl : Increases metabolic stability but may reduce solubility.

In vitro microsomal stability assays (e.g., liver S9 fractions) and CYP450 inhibition profiling guide optimization .

Advanced: What mechanistic insights explain the compound’s activity against specific enzymatic targets (e.g., kinases or proteases)?

Molecular docking and molecular dynamics simulations reveal key interactions:

- The hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., serine in proteases).

- The 2,4-difluorophenyl moiety occupies hydrophobic pockets, displacing native substrates.

- Kinetic studies (e.g., IC vs. K) differentiate competitive vs. allosteric inhibition. Mutagenesis of target enzymes (e.g., alanine scanning) validates binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.